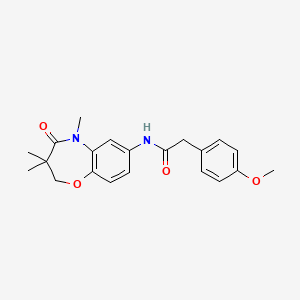

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-21(2)13-27-18-10-7-15(12-17(18)23(3)20(21)25)22-19(24)11-14-5-8-16(26-4)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFJFTWVXCNBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic organic compound belonging to the benzoxazepine class. This compound exhibits a complex structure that may confer various biological activities relevant to medicinal chemistry.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 382.5 g/mol. Its structure incorporates both aromatic and heterocyclic components, which are often associated with diverse biological functions.

Biological Activity Overview

Research indicates that compounds in the benzoxazepine class can exhibit multiple biological activities, including:

- Neurotransmitter Modulation : Some benzoxazepines act as modulators of neurotransmitter systems. They may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Protein Kinase Inhibition : Certain derivatives have shown potential as inhibitors of specific protein kinases involved in cancer progression and cellular signaling pathways. This suggests that this compound may also possess similar inhibitory properties.

Case Studies and Research Findings

Research has shown that benzoxazepine derivatives can exhibit significant pharmacological effects:

- Antitumor Activity : A study on related benzoxazepine compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models by affecting cell cycle regulation and inducing apoptosis.

- Neuroprotective Effects : Compounds similar to this compound have been reported to protect neuronal cells from oxidative stress-induced damage .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its structural and functional uniqueness, this compound is compared with two related benzoxazepine and acetamide derivatives from the literature.

Key Findings:

Structural Differentiation: The target compound’s 1,5-benzoxazepin core distinguishes it from the 1,4-benzoxazepin analog in and the thiazolidinone-coumarin hybrid in . The 1,5-regioisomer may exhibit distinct conformational flexibility and hydrogen-bonding capacity. The 4-methoxyphenyl group offers moderate lipophilicity (logP ~2.5–3.5, estimated), contrasting with the pyridyl group in (logP ~1.5–2.0) and the arylidene hydrazide in (logP ~3.0–4.0).

Synthetic Pathways: The target compound likely follows a two-step synthesis (benzoxazepin ring formation followed by amide coupling), whereas employs a one-pot thiazolidinone cyclization using ZnCl₂, and uses LiOH-mediated hydrolysis for carboxylate intermediate generation.

The 4-methoxyphenyl moiety could favor serotonin receptor (5-HT) affinity, whereas the 4-pyridyl group in may target nicotinic acetylcholine receptors (nAChRs) .

Solubility and Bioavailability :

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide, and how can purity be optimized?

The compound is synthesized via multi-step protocols involving:

- Amide coupling : Reacting 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-amine with 2-(4-methoxyphenyl)acetyl chloride under anhydrous conditions (e.g., THF or DCM with triethylamine as a base) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to achieve ≥97% purity. Monitor purity via HPLC (C18 column, λ = 255 nm) or NMR (e.g., DMSO-d6 for resolving aromatic protons) .

Q. How is the structural integrity of the benzoxazepine-acetamide scaffold validated?

- Spectroscopic characterization :

- 1H NMR : Peaks at δ 3.76–3.86 ppm (methoxy groups), δ 6.96–7.29 ppm (aromatic protons), and δ 1.20–1.50 ppm (methyl groups on the benzoxazepine ring) confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intramolecular hydrogen bonding (e.g., between the acetamide carbonyl and benzoxazepine oxygen) .

Q. What preliminary biological activity data exist for this compound?

Early studies focus on target interaction profiling :

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC50 determination via fluorometric or colorimetric readouts).

- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (MTT assay, EC50 calculations) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions may arise from:

- Solubility issues : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. Validate with dynamic light scattering (DLS) for aggregate formation .

- Off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays or affinity pulldown-MS) to identify non-specific binding partners .

- Dose-response variability : Standardize assay conditions (e.g., pH, serum concentration) and use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Screen hydrochloride or phosphate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use lipid-based carriers (e.g., liposomes) or polymeric nanoparticles (PLGA) to improve plasma stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyphenyl or acetamide moieties for controlled release .

Q. How can computational methods guide the rational design of derivatives with improved potency?

- Molecular docking : Map the compound’s binding mode to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on optimizing hydrogen bonds with catalytic residues .

- QSAR modeling : Train models on IC50 data from analogs to predict substituent effects (e.g., electron-withdrawing groups on the benzoxazepine ring) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Catalyst optimization : Replace stoichiometric bases (e.g., Et3N) with catalytic asymmetric organocatalysts (e.g., proline derivatives) to control stereocenters .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. How can metabolic stability be assessed preclinically?

- In vitro models :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 and Hill slopes .

- Bootstrap resampling : Estimate confidence intervals for potency metrics to account for experimental variability .

Q. How should researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Detect ligand-induced protein stabilization via Western blot or MS .

- BRET/FRET biosensors : Engineer cells to express luciferase- or GFP-tagged targets for real-time engagement monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.